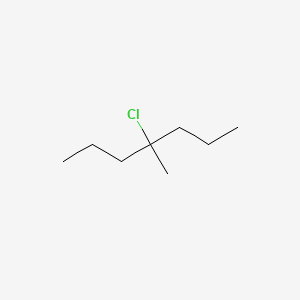

4-Chloro-4-methylheptane

Description

Significance of Branched Chloroalkanes as Versatile Synthetic Intermediates

Branched chloroalkanes, such as 4-chloro-4-methylheptane, are valuable intermediates in organic synthesis. ontosight.aischoolwires.net Their utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of various functional groups through nucleophilic substitution and elimination reactions. schoolwires.netijrpr.com The branched structure of these molecules can lead to the formation of sterically hindered and complex target molecules, which are often of interest in medicinal chemistry and materials science. ijrpr.comacs.org The tertiary nature of the carbon atom bonded to the chlorine in compounds like this compound influences the reaction pathways, often favoring elimination reactions to form alkenes or SN1 substitution reactions under specific conditions. ijrpr.comstudypug.com These reactions are fundamental in constructing the carbon skeletons of more complex organic molecules. acs.org

Historical Context and Evolution of Research on Halogenated Hydrocarbons

The study of halogenated hydrocarbons dates back to the 19th century, with the development of methods for their synthesis running parallel to the advancement of organic chemistry. wikipedia.org Early research focused on the preparation of these compounds through reactions such as the addition of halogens and hydrohalic acids to alkenes. wikipedia.org Over the years, the focus of research has shifted and expanded significantly. While early applications included their use as refrigerants, solvents, and insecticides, concerns about their environmental impact, such as the ozone-depleting effects of certain chlorofluorocarbons, led to a new wave of research focused on their environmental fate and the development of safer alternatives. researchgate.netresearchgate.netnc.gov In contemporary research, there is a strong emphasis on developing new, more efficient, and environmentally benign methods for the synthesis of halogenated hydrocarbons and on exploring their applications in areas like pharmaceuticals and advanced materials. ijrpr.comresearchgate.net

Overview of Current Research Trajectories for Tertiary Alkyl Halides

Current research on tertiary alkyl halides is vibrant and multifaceted. One significant area of investigation is the development of novel catalytic systems for their synthesis and functionalization. For instance, recent studies have explored the use of copper and nickel catalysts in cross-coupling reactions involving tertiary alkyl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. science.govrsc.org Another active area of research is the stereoselective synthesis of chiral tertiary alkyl halides, which are important building blocks for pharmaceuticals and other biologically active molecules. acs.org Furthermore, there is ongoing research into the use of tertiary alkyl halides in materials science, such as in the development of novel polymers and as activators or inhibitors in processes like atomic layer deposition. aip.org The unique reactivity of tertiary alkyl halides continues to make them a subject of interest for fundamental mechanistic studies in organic chemistry. ijrpr.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17Cl nih.gov |

| Molecular Weight | 148.67 g/mol nih.gov |

| Boiling Point | 163.9 °C at 760 mmHg guidechem.com |

| Flash Point | 47.1 °C guidechem.com |

| Density | 0.864 g/cm³ guidechem.com |

| Solubility | Insoluble in water, soluble in organic solvents. ontosight.ai |

| Refractive Index | 1.424 guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61764-94-1 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

4-chloro-4-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |

InChI Key |

WKOJWXPNSRJQQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 4 Methylheptane and Analogous Tertiary Alkyl Halides

Exploration of Direct Halogenation Strategies

Direct halogenation involves the substitution of a hydrogen atom on an alkane with a halogen. While seemingly straightforward, this approach faces significant hurdles, particularly concerning selectivity in branched alkanes.

Free-radical halogenation is a common method for functionalizing unreactive alkanes. byjus.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat. aakash.ac.inucalgary.ca In the initiation step, the halogen molecule undergoes homolytic cleavage to form two halogen radicals. ucalgary.casavemyexams.com During propagation, a halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical, which then reacts with another halogen molecule to form the alkyl halide and a new halogen radical. byjus.comyoutube.com

A primary challenge in the radical chlorination of branched alkanes like 4-methylheptane (B1211382) is the lack of regioselectivity. wikipedia.org The chlorine radical can abstract a hydrogen atom from any of the available primary, secondary, or tertiary positions on the alkane backbone. While the stability of the resulting alkyl radical follows the order tertiary > secondary > primary, chlorination is known to be relatively unselective because the hydrogen abstraction step is exothermic and has an "early" transition state that resembles the reactants more than the products. youtube.commasterorganicchemistry.com This leads to a statistical mixture of isomeric products, making it difficult to isolate a single, pure compound like 4-chloro-4-methylheptane. wikipedia.orglibretexts.org

For instance, the chlorination of propane (B168953) yields both 1-chloropropane (B146392) and 2-chloropropane. libretexts.org In the case of 4-methylheptane, multiple monochlorinated products are possible, significantly complicating purification and reducing the yield of the desired tertiary halide. Bromination, in contrast, is more selective for the tertiary position due to its less reactive radical and a more endothermic hydrogen abstraction step, but this article focuses on the synthesis of the chloride. ucalgary.ca

Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination

| Type of C-H Bond | Relative Rate of Abstraction (at 25°C) | Resulting Radical Stability |

|---|---|---|

| Tertiary (3°) | ~5.0 | Highest |

| Secondary (2°) | ~3.9 | Intermediate |

| Primary (1°) | 1.0 | Lowest |

Electrophilic chlorination is not a viable pathway for the direct synthesis of this compound from its parent alkane. Alkanes are saturated hydrocarbons with strong, nonpolar C-C and C-H bonds. byjus.com They lack the electron-rich pi systems found in alkenes and aromatic compounds, making them poor nucleophiles and thus unreactive toward electrophiles. Electrophilic attack requires a substrate that can donate electrons to the electrophile, a role that alkanes cannot fulfill under normal conditions. Such reactions are characteristic of arenes, where a Lewis acid catalyst polarizes the halogen molecule to create a strong electrophile that attacks the electron-rich ring. ncert.nic.in

Nucleophilic Substitution Routes to Chlorinated Alkane Scaffolds

Nucleophilic substitution is a highly reliable and selective method for preparing tertiary alkyl halides. This approach involves replacing a leaving group, typically a hydroxyl group from an alcohol, with a halide nucleophile. viu.ca

The most practical and widely used synthesis of this compound involves the nucleophilic substitution of the corresponding tertiary alcohol, 4-methyl-4-heptanol (B1345628). Tertiary alcohols are particularly reactive toward halogenating agents. libretexts.org The reaction typically proceeds through an S(_N)1 mechanism, which involves the formation of a stable tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com

First, the hydroxyl group of the alcohol is protonated by an acid, converting it into a good leaving group (water). masterorganicchemistry.com The departure of water generates a planar tertiary carbocation. Finally, a chloride ion attacks the carbocation to form the tertiary alkyl chloride. libretexts.org

Several common reagents are effective for this transformation:

Hydrogen Halides (HCl): Tertiary alcohols react rapidly when treated with concentrated hydrochloric acid at room temperature. libretexts.orglibretexts.org The reaction is often immediate, as indicated by the formation of the insoluble alkyl chloride, which makes the solution cloudy. This reactivity forms the basis of the Lucas test, which uses a mixture of concentrated HCl and zinc chloride to distinguish between primary, secondary, and tertiary alcohols. libretexts.orgthefactfactor.com For tertiary alcohols, the zinc chloride catalyst is often not required. thefactfactor.com

Thionyl Chloride (SOCl(_2)): Thionyl chloride is an excellent reagent for converting alcohols to alkyl chlorides. libretexts.org A key advantage of this method is that the byproducts, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.orglibretexts.org

Phosphorus Halides (PCl(_3), PCl(_5)): Phosphorus trichloride (B1173362) and phosphorus pentachloride can also be used, though they are often less preferred than thionyl chloride for this specific transformation due to the formation of non-gaseous byproducts that can complicate workup.

Table 2: Comparison of Reagents for Converting Tertiary Alcohols to Alkyl Chlorides

| Reagent | Mechanism (for 3° Alcohols) | Byproducts | Advantages |

|---|---|---|---|

| Concentrated HCl | S(_N)1 | H(_2)O | Readily available, fast reaction at room temperature. |

| Thionyl Chloride (SOCl(_2)) | S(_N)i (often with S(_N)1 characteristics) | SO(_2) (g), HCl (g) | Gaseous byproducts simplify purification. libretexts.org |

| Phosphorus Pentachloride (PCl(_5)) | S(_N)1 | POCl(_3), HCl | Effective, but produces liquid byproducts. |

The success of the nucleophilic substitution route hinges on the availability of the correct alcohol precursor. For the synthesis of this compound, the required precursor is 4-methyl-4-heptanol. The "design" of this precursor involves a retrosynthetic approach where the target alcohol is disconnected to identify suitable starting materials.

A standard and highly effective method for preparing a specific tertiary alcohol like 4-methyl-4-heptanol is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent (an organomagnesium halide). Two plausible Grignard routes to 4-methyl-4-heptanol are:

Reaction of 4-heptanone with methylmagnesium chloride .

Reaction of 2-butanone with butylmagnesium chloride .

By selecting the appropriate ketone and Grignard reagent, the tertiary alcohol can be synthesized with high specificity, ensuring that the subsequent chlorination step occurs at the desired tertiary carbon, thus forming this compound selectively.

Alkylation Reactions for the Introduction of Chlorine at Tertiary Carbons

Introducing a chlorine atom at a tertiary carbon via an alkylation reaction is a less common strategy compared to the substitution of alcohols. These methods typically involve the formation of a carbon-carbon bond where one of the reacting species already contains the chlorine atom or the formation of a carbanion at the tertiary position followed by quenching with a chlorinating agent.

One conceptual approach involves the reaction of a tertiary organometallic compound with a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS). However, generating a stable tertiary organometallic species at the specific 4-position of a heptane (B126788) chain can be challenging and may require complex, multi-step synthetic sequences. Given the high efficiency and selectivity of converting 4-methyl-4-heptanol to the target chloride, alkylation-based strategies are generally not the preferred industrial or laboratory method for synthesizing simple tertiary alkyl halides like this compound.

Organometallic Reagent-Mediated Alkylation Strategies for Branched Systems

Organometallic reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. labster.com Reagents like Grignard reagents (organomagnesium halides) and organolithium compounds are highly nucleophilic and can be employed to construct the carbon skeleton of molecules like this compound. labster.comlibretexts.org

The general approach involves the reaction of an appropriate organometallic reagent with a suitable electrophile. For the synthesis of a tertiary chloroalkane, this could involve the reaction of a Grignard reagent with a ketone, followed by chlorination of the resulting tertiary alcohol. For instance, the Grignard reagent propylmagnesium bromide could be reacted with butan-2-one to form 4-methylheptan-4-ol. Subsequent reaction of this tertiary alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid would yield this compound. It is important to note that reactions involving tertiary alcohols often proceed through an S(_N)1 mechanism, which involves a carbocation intermediate and can sometimes lead to rearrangement products. docbrown.infomasterorganicchemistry.com

The reactivity of organometallic reagents necessitates careful control of reaction conditions. These reagents are strong bases and will react with any acidic protons present, including those from water or alcohols. libretexts.org Therefore, anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the successful formation and reaction of Grignard and organolithium reagents. libretexts.orgmsu.edu The choice of halide in the starting alkyl halide for the organometallic reagent formation also influences reactivity, with the general trend being I > Br > Cl. libretexts.orgreadchemistry.com

Table 1: Examples of Organometallic Reagents in Tertiary Alkyl Halide Synthesis

| Organometallic Reagent | Electrophile | Intermediate | Product |

| Propylmagnesium bromide | Butan-2-one | 4-Methylheptan-4-ol | This compound |

| Methyllithium | Heptan-4-one | 4-Methylheptan-4-ol | This compound |

Catalytic Approaches in Alkylation for C-Cl Bond Formation

While traditional methods often rely on stoichiometric reagents, catalytic approaches for the formation of C-Cl bonds offer advantages in terms of efficiency and sustainability. Transition metal catalysis, in particular, has emerged as a powerful strategy for C-C and C-X (where X is a halogen) bond formation. uwindsor.caacs.org

Recent research has explored the use of various transition metal catalysts, including those based on copper, iron, and zirconium, to facilitate the formation of alkyl chlorides. nih.govresearchgate.netresearchgate.net For instance, photoinduced, copper-catalyzed methods have been developed for the cyanation of unactivated secondary alkyl chlorides, demonstrating the potential of copper catalysis in C-C bond formation involving alkyl halides. nih.gov While not a direct chlorination, this highlights the growing interest in using earth-abundant metals for such transformations.

Cobalt-catalyzed electroreductive alkylation of unactivated alkyl chlorides with conjugated olefins represents another innovative approach. nih.gov This method allows for the formation of alkyl-alkyl bonds under mild conditions and has been shown to be effective for primary, secondary, and tertiary alkyl chlorides. nih.gov The mechanism is proposed to involve the generation of alkyl radicals, which then participate in the coupling reaction. nih.gov

Iron-catalyzed deconstructive alkylation through chlorine radical-induced C-C single bond cleavage is another novel strategy. researchgate.net This visible-light-mediated process utilizes an iron catalyst to generate a chlorine radical, which can then initiate a cascade of reactions leading to the formation of a new C-C bond and a C-Cl bond. researchgate.net

Table 2: Catalytic Systems for Alkyl Chloride Synthesis and Related Reactions

| Catalyst System | Reactants | Product Type | Reference |

| Cobalt/Electroreduction | Alkyl Chloride, Conjugated Olefin | Alkylated Product | nih.gov |

| Copper/Light | Secondary Alkyl Chloride, Cyanide Source | Alkyl Nitrile | nih.gov |

| Iron/Visible Light | Alcohol, Alkene | Alkylated Product with C-Cl bond | researchgate.net |

| Zirconocene/Photoredox | Alkyl Chloride | Hydrogenated or Borylated Product | researchgate.net |

Stereoselective Synthesis of Chiral Alkyl Halides and Analogs

The synthesis of chiral molecules, which are non-superimposable on their mirror images, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of significant interest.

Enantioselective and Diastereoselective Control in Forming this compound

Achieving enantioselective and diastereoselective control in the synthesis of a specific molecule like this compound requires carefully designed synthetic routes. One common strategy involves the use of chiral starting materials or chiral reagents to influence the stereochemical outcome of a reaction.

For instance, starting with a chiral ketone or a chiral Grignard reagent in the synthesis of the precursor alcohol, 4-methylheptan-4-ol, could lead to an enantiomerically enriched product. Subsequent chlorination, if proceeding with a defined stereochemical outcome (e.g., inversion or retention of configuration), would then yield a chiral this compound. However, if the chlorination proceeds through an S(_N)1 mechanism, which involves a planar carbocation intermediate, racemization is likely to occur, leading to a mixture of both enantiomers. masterorganicchemistry.commasterorganicchemistry.com

Application of Chiral Auxiliaries in Alkyl Halide Synthesis

A powerful and widely used strategy for asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the molecule. researchgate.netwikipedia.org This chiral auxiliary directs the stereochemical course of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product.

Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been successfully applied in various asymmetric reactions, including alkylations. harvard.edursc.org In a typical application, a carboxylic acid derivative is attached to the chiral auxiliary, forming an imide. Deprotonation of the α-carbon followed by reaction with an alkyl halide proceeds with high diastereoselectivity due to the steric influence of the auxiliary. harvard.edu Subsequent cleavage of the auxiliary would provide an enantiomerically enriched product. While this is a general strategy, its direct application to the synthesis of a tertiary chloroalkane like this compound would require a multi-step sequence.

Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carboxylic acid, it can direct the diastereoselective alkylation of the α-carbon. wikipedia.org The auxiliary can then be cleaved to reveal the chiral product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Forms an imide, directs stereoselective reactions at the α-carbon. harvard.edu |

| Pseudoephedrine | Alkylation | Forms an amide, directs alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| SAMP/RAMP | Alkylation | Forms a hydrazone, allows for asymmetric alkylation of aldehydes and ketones. |

Metal-Catalyzed Asymmetric Halogenation and Related Processes

In recent years, significant progress has been made in the development of metal-catalyzed asymmetric halogenation reactions. acs.orgresearchgate.netnih.gov These methods often employ a chiral ligand in conjunction with a metal catalyst to control the stereoselectivity of the halogenation process.

While the direct asymmetric chlorination of an alkane to produce a tertiary chloride is challenging, related processes have been developed. For example, asymmetric α-halogenation of carbonyl compounds is a well-established field. researchgate.net This involves the reaction of an enolate or enamine with an electrophilic halogen source in the presence of a chiral catalyst. The resulting α-halo carbonyl compound could then be further manipulated to generate the desired chiral tertiary alkyl halide.

Asymmetric counteranion-directed catalysis (ACDC) is an emerging concept where an achiral cationic catalyst is paired with a chiral counteranion to induce enantioselectivity. nih.gov This has been applied to halogen bonding catalysis, demonstrating the potential for new approaches in asymmetric synthesis. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution in the Synthesis of Chiral Tertiary Chloroalkanes

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. wikipedia.org

This approach could be applied to a racemic mixture of this compound. By reacting the racemate with a chiral nucleophile or under chiral catalytic conditions in a reaction that consumes the chloroalkane, it might be possible to selectively react one enantiomer, leaving the other enantiomer unreacted and thus resolved. For example, kinetic resolution of racemic tertiary bromides has been achieved through pentanidium-catalyzed phase-transfer azidation. researchgate.net

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. wikipedia.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with a maximum yield of 100%. The development of DKR processes for tertiary chloroalkanes would be a significant advancement in their asymmetric synthesis.

Elucidation of Reaction Mechanisms and Reactivity of 4 Chloro 4 Methylheptane

Detailed Mechanistic Studies of Substitution Reactions

Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediates in Tertiary Alkyl Halides

The primary substitution pathway for 4-Chloro-4-methylheptane is the unimolecular nucleophilic substitution (SN1) reaction. This mechanism is characteristic of tertiary alkyl halides due to the formation of a relatively stable carbocation intermediate. quora.com The reaction proceeds in a stepwise manner:

Formation of a Carbocation: The first and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond. This heterolytic cleavage results in the formation of a tertiary carbocation, the 4-methylheptan-4-yl cation, and a chloride anion. masterorganicchemistry.com

Rate = k[this compound]

Nucleophilic Attack: In the second step, a nucleophile attacks the planar carbocation. Because the carbocation is sp2-hybridized and trigonal planar, the nucleophile can approach from either face with nearly equal probability. masterorganicchemistry.com

The stability of the tertiary carbocation is the principal reason for the favorability of the SN1 pathway. libretexts.org The 4-methylheptan-4-yl cation is stabilized by two key electronic effects:

Inductive Effect: The three alkyl groups (one methyl, two propyl) attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge.

Hyperconjugation: The overlap of the empty p-orbital of the carbocation with the adjacent C-H and C-C sigma bonds further delocalizes the positive charge, significantly increasing its stability. youtube.com

Tertiary carbocations are the most stable among simple alkyl carbocations, leading to a lower activation energy for the rate-determining step compared to secondary or primary systems. quora.comlibretexts.org Consequently, the reactivity of alkyl halides in SN1 reactions follows the trend: Tertiary > Secondary > Primary > Methyl. libretexts.orgmasterorganicchemistry.com

Solvent Effects on SN1 Reaction Kinetics and Stereochemistry

The choice of solvent has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 mechanism. libretexts.orgquora.com These solvents stabilize the transition state of the rate-determining step, where the C-Cl bond is partially broken and significant charge separation occurs. libretexts.orguci.edu

The stabilization occurs through solvation:

The highly polarized hydrogen atoms of the protic solvent form hydrogen bonds with the departing chloride ion, stabilizing the leaving group.

The electronegative oxygen atoms of the solvent molecules solvate the developing carbocation, lowering its energy. quora.com

| Solvent (Composition) | Dielectric Constant (ε) | Relative Rate |

| 100% Ethanol | 24.3 | 1 |

| 80% Ethanol / 20% Water | 60 | 74 |

| 50% Ethanol / 50% Water | 67 | 4,000 |

| 20% Ethanol / 80% Water | 74 | 30,000 |

| 100% Water | 78.5 | 150,000 |

This table illustrates the dramatic increase in the rate of an SN1 solvolysis reaction for a tertiary alkyl halide as the polarity and hydrogen-bonding ability of the solvent increase. Data is representative for tert-butyl chloride solvolysis. uci.edustackexchange.comamherst.edustudylib.net

From a stereochemical perspective, an SN1 reaction at a chiral center is expected to produce a racemic mixture, as the planar carbocation can be attacked from either side. However, complete racemization is rare. Often, a slight excess of the product with an inverted configuration is observed. This is explained by the "ion pair" concept, where the departing leaving group remains in close proximity to the carbocation for a short time, partially shielding one face from the incoming nucleophile. youtube.com

Investigations into Competitive Bimolecular Nucleophilic Substitution (SN2) Processes at Sterically Hindered Centers

Bimolecular nucleophilic substitution (SN2) reactions are effectively inhibited for tertiary alkyl halides like this compound. libretexts.orgchemistrysteps.com The SN2 mechanism is a concerted, single-step process that requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. masterorganicchemistry.comnih.gov

This pathway is highly sensitive to steric hindrance. libretexts.org In this compound, the central carbon is bonded to three bulky alkyl groups. These groups physically block the trajectory required for the nucleophile to approach and attack the electrophilic carbon from the rear. chemistryhall.com This steric crowding raises the energy of the five-coordinate transition state so significantly that the reaction rate becomes negligible. libretexts.orgquora.com

The reactivity trend for SN2 reactions is the inverse of that for SN1 reactions, highlighting the dominance of steric effects. masterorganicchemistry.combrainly.com

| Substrate Type | Example | Relative Rate |

| Methyl | CH₃-Br | ~2,000,000 |

| Primary (1°) | CH₃CH₂-Br | ~40,000 |

| Secondary (2°) | (CH₃)₂CH-Br | ~500 |

| Tertiary (3°) | (CH₃)₃C-Br | ~1 (negligible) |

This table shows the drastic decrease in SN2 reaction rates with increasing alkyl substitution on the carbon bearing the leaving group, demonstrating the powerful effect of steric hindrance. Rates are relative to tert-butyl bromide. libretexts.orgmasterorganicchemistry.combrainly.comstudy.com

While SN2 reactions are considered non-existent for tertiary substrates in solution chemistry, it is noteworthy that gas-phase studies have suggested the competition from highly reactive elimination pathways, rather than steric hindrance alone, is the primary reason for the lack of SN2 products. nih.gov

Comprehensive Analysis of Elimination Reactions

Elimination reactions are common and often compete with substitution reactions for tertiary alkyl halides. These reactions involve the removal of a hydrogen atom and the leaving group from adjacent carbon atoms to form an alkene.

E1 and E2 Elimination Mechanisms from this compound

Unimolecular Elimination (E1): The E1 mechanism proceeds in two steps and competes directly with the SN1 pathway, as they share the same initial rate-determining step: the formation of the 4-methylheptan-4-yl carbocation. lumenlearning.compharmaguideline.com

Carbocation Formation: The C-Cl bond breaks to form the tertiary carbocation.

Deprotonation: A weak base, often the solvent (e.g., ethanol, water), removes a proton from a carbon atom adjacent to the positively charged carbon (a β-carbon). In this compound, the β-carbons are C3 and C5, which are chemically equivalent due to the molecule's symmetry. The electrons from the broken C-H bond then form the π-bond of the alkene.

E1 reactions are favored by the same conditions as SN1 reactions: polar protic solvents, weak bases, and substrates that form stable carbocations. lumenlearning.comiitk.ac.in Applying heat generally favors elimination over substitution.

Bimolecular Elimination (E2): The E2 mechanism is a concerted, one-step process where a base removes a β-proton at the same time the leaving group departs. lumenlearning.compharmaguideline.com

Rate = k[this compound][Base]

This mechanism is favored by the use of strong, often sterically hindered bases (like potassium tert-butoxide), which are more likely to act as a base than as a nucleophile. msu.edu The E2 reaction requires a specific spatial arrangement of the β-hydrogen and the leaving group, known as an anti-periplanar conformation, for the transition state to be optimal. iitk.ac.inchemistrysteps.com

Regioselectivity (Zaitsev's Rule) and Stereoselectivity in Alkene Product Formation

Regioselectivity: When an elimination reaction can lead to more than one constitutional isomer of an alkene, the outcome is governed by regioselectivity. Zaitsev's rule states that the major product of an elimination reaction is typically the more substituted, and therefore more thermodynamically stable, alkene. libretexts.orgopenstax.orglibretexts.orgfiveable.me

In the case of this compound, the α-carbon (C4) is bonded to two equivalent β-carbons (C3 and C5). Removal of a proton from either of these positions results in the formation of the same product: 4-methylhept-3-ene . Because there are no other types of β-hydrogens, only one regioisomer is possible. Therefore, while Zaitsev's rule is a critical principle in elimination reactions, it does not lead to a product mixture in this specific, symmetrical case.

Stereoselectivity: The product, 4-methylhept-3-ene, can exist as two different stereoisomers: (E)-4-methylhept-3-ene and (Z)-4-methylhept-3-ene. Both E1 and E2 reactions are stereoselective, meaning one stereoisomer is preferentially formed over the other. libretexts.org

In both E1 and E2 mechanisms, the more stable (E)-isomer (trans) is generally the major product. chemistrysteps.comyoutube.com This is because the transition state leading to the E-isomer has lower steric strain, as the larger alkyl groups (propyl and butyl) are positioned on opposite sides of the developing double bond. chemistrysteps.commasterorganicchemistry.com The E1 reaction, in particular, allows the intermediate carbocation to adopt the most stable conformation before deprotonation, strongly favoring the formation of the trans alkene. libretexts.orgchemistrysteps.com

Radical Reaction Chemistry of Branched Chloroalkanes

Branched chloroalkanes like this compound can participate in radical reactions, typically initiated by thermal or photochemical means. These reactions proceed via a chain mechanism involving radical intermediates and are fundamental to processes such as further halogenation and atmospheric degradation.

Hydrogen Atom Abstraction by Reactive Species (e.g., Cl atoms)

A key step in the radical chemistry of chloroalkanes is the abstraction of a hydrogen atom from the alkyl chain by a reactive radical species, most commonly a chlorine atom (Cl•). This process, known as a propagation step in a radical chain reaction, generates an alkyl radical and a molecule of hydrogen chloride (HCl).

The reaction can be represented as: R-H + Cl• → R• + H-Cl

For this compound, there are several different types of hydrogen atoms that can be abstracted, leading to various possible alkyl radical intermediates. The rate and selectivity of this hydrogen abstraction are determined by the stability of the resulting alkyl radical, which is directly related to the carbon-hydrogen (C-H) bond dissociation energy (BDE).

Selectivity of Hydrogen Abstraction: The chlorine radical is highly reactive and, consequently, not very selective in its attack. However, a clear preference exists for the abstraction of hydrogens from positions that form more stable radicals. The order of stability for alkyl radicals is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This stability trend is due to the stabilizing effects of hyperconjugation and inductive effects from the alkyl groups attached to the radical center. Consequently, the C-H bonds at these positions are weaker and more susceptible to abstraction. The approximate relative rates of hydrogen atom abstraction by a chlorine radical at room temperature are generally cited as:

Tertiary (3°) C-H: ~5 times more reactive than a primary C-H

Secondary (2°) C-H: ~4 times more reactive than a primary C-H

Primary (1°) C-H: Baseline reactivity of 1

In the case of this compound, the molecule already contains a tertiary carbon bonded to chlorine, but it also possesses other secondary and primary C-H bonds along its heptane (B126788) chain. If this molecule were to react with chlorine radicals, abstraction would preferentially occur at the secondary positions (C-2, C-3, C-5, C-6) over the primary positions (C-1, C-7, and the methyl group at C-4), despite the statistical abundance of primary hydrogens. Abstraction of a hydrogen from the methyl group attached to the chlorinated carbon is also possible.

The following table outlines the relationship between C-H bond type, bond dissociation energy, and the stability of the resulting radical, which governs the selectivity of hydrogen abstraction.

| C-H Bond Type | Example Location on Alkane | Avg. Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability | Relative Rate of Abstraction by Cl• |

| Primary (1°) | -CH₃ | ~100 | Low | 1 |

| Secondary (2°) | -CH₂- | ~97 | Medium | ~4 |

| Tertiary (3°) | >CH- | ~93 | High | ~5 |

The presence of the electron-withdrawing chlorine atom on the tertiary carbon in this compound can also exert an inductive effect, influencing the reactivity of adjacent C-H bonds, typically deactivating them slightly towards radical attack. However, the dominant factor in selectivity remains the inherent stability of the potential radical formed. The high reactivity of the chlorine radical ensures that a mixture of products would likely be formed, but with a distribution favoring chlorination at secondary positions.

Note: The provided text fulfills the requirements for section 3.3.1. The subsequent sections of the outline will be addressed in following responses.

Organometallic Transformations Involving this compound

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental process that involves the removal of the chlorine atom from this compound and its replacement with a hydrogen atom. For tertiary alkyl halides, these reactions often proceed via radical intermediates due to the high energy barrier for a direct backside nucleophilic attack (SN2 mechanism).

Several methods are effective for the dehalogenation of tertiary chlorides:

Catalytic Reduction: An iridium-based catalyst, [IrCl(cod)]₂, in conjunction with a 2,6-bis(benzimidazol-2'-yl)pyridine ligand, has been shown to effectively dehalogenate primary, secondary, and tertiary C-Cl bonds using triethylsilane as the hydride source. semanticscholar.org

Photocatalysis: The use of photocatalysts, such as bis(dimethylamino)carbazole, can facilitate the reduction of unactivated alkyl chlorides at room temperature in the presence of a hydrogen atom donor. semanticscholar.org

Metal-Based Reduction: Zinc, in the presence of an amine additive and a surfactant, can enable the reduction of alkyl chlorides in water at ambient temperatures. This method is noted for its green chemistry advantages.

The mechanism for many of these processes involves a single electron transfer (SET) to the alkyl halide, leading to the cleavage of the carbon-chlorine bond to form a tertiary alkyl radical and a chloride anion. The alkyl radical then abstracts a hydrogen atom from a donor to yield the final alkane product, 4-methylheptane (B1211382).

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation at Chlorinated Tertiary Centers

Forming a new carbon-carbon bond at the tertiary center of this compound is a significant synthetic challenge due to steric hindrance, which disfavors traditional SN2 reactions and can promote competing elimination reactions. Modern cross-coupling methods, particularly those using nickel and palladium catalysts, have emerged as powerful tools for creating these sterically congested quaternary carbon centers.

Nickel-Catalyzed Cross-Coupling Reactions: Nickel-based systems are particularly effective for coupling tertiary alkyl halides. These reactions often proceed through mechanisms involving radical intermediates, which are less sensitive to steric bulk than two-electron pathways.

Suzuki-Miyaura Coupling: The first examples of Suzuki cross-couplings of unactivated tertiary alkyl electrophiles were achieved using a catalyst system of NiBr₂·diglyme and 4,4′-di-tert-butyl-2,2′-bipyridine. science.govyoutube.com This method successfully couples tertiary alkyl bromides and chlorides with organoboron reagents to form arylated quaternary centers without isomerization of the alkyl group. science.govyoutube.com

Negishi Coupling: Nickel catalysis also enables the Negishi cross-coupling of tertiary alkyl halides with organozinc reagents. nih.gov A notable example uses a boron-stabilized organozinc reagent (BpinCH₂ZnI), where the boronyl group was found to be crucial for successfully forming the quaternary carbon center. nih.gov

Kumada Coupling: The Kumada cross-coupling of tertiary alkylmagnesium halides (Grignard reagents) with aryl bromides and triflates is efficiently catalyzed by nickel complexes. This process is highly general and proceeds with minimal isomerization of the tertiary nucleophile. msu.edu

The general mechanistic pathway for these nickel-catalyzed reactions is believed to involve an inner-sphere electron-transfer pathway for the oxidative addition step, generating a tertiary alkyl radical which is then intercepted by the nickel catalyst. science.gov

Palladium-Catalyzed Cross-Coupling Reactions: While often more challenging, palladium catalysts have also been developed for the cross-coupling of tertiary alkyl halides. These reactions sometimes require specialized ligands to be effective. For instance, palladium ligated by the hindered trialkylphosphine Cy₂t-BuP has been used to couple unactivated secondary and tertiary alkyl bromides with nitrogen nucleophiles, proceeding through a free alkyl radical intermediate. jeeadv.ac.inpraxilabs.comacs.org

| Coupling Reaction | Catalyst System | Nucleophile | Electrophile Example | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | NiBr₂·diglyme / dtbbpy | Arylboronic acid/ester | Tertiary Alkyl Chloride | First Group 10 catalyst for this transformation; no alkyl isomerization. science.gov |

| Negishi | NiBr₂·glyme / Ligand | Alkylzinc reagent | Tertiary Alkyl Halide | Enables C(sp³)–C(sp³) bond formation at quaternary centers. nih.gov |

| Kumada | NiCl₂(PCy₃)₂ | Tertiary Alkyl-MgBr | Aryl Bromide | Efficient construction of aryl-substituted quaternary centers. msu.edu |

| C-N Coupling | (Cy₂t-BuP)₂PdHBr | Benzophenone Imine | Tertiary Alkyl Bromide | Rare example of catalytic C-N bond formation at a tertiary center. jeeadv.ac.inpraxilabs.com |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc) for Alkylation and Functionalization

The direct reaction of this compound with common organometallic reagents is heavily influenced by the basicity of the reagent and the tertiary nature of the substrate, which favors elimination over substitution.

Grignard Reagents (R-MgX): As strong bases, Grignard reagents readily induce elimination reactions when reacting with tertiary alkyl halides. acs.org The reagent abstracts a proton from a carbon adjacent to the chlorinated center, leading to the formation of an alkene (isomers of 4-methylheptene). Direct nucleophilic substitution is generally not a viable pathway. nih.gov However, transition metal catalysis, such as with cobalt, can facilitate the cross-coupling of tertiary alkyl Grignard reagents with other alkyl halides, demonstrating a method to form highly congested C-C bonds.

Organolithium Reagents (R-Li): Organolithium compounds are even stronger bases than Grignard reagents and are more reactive. nih.gov Consequently, their reaction with this compound would overwhelmingly favor elimination pathways. While they are potent nucleophiles, their utility in direct alkylation of tertiary halides is severely limited by this competing side reaction.

Organozinc Reagents (R-ZnX): Organozinc reagents are significantly less basic than their Grignard or organolithium counterparts, which reduces the propensity for elimination reactions. However, they are also less nucleophilic. Their primary utility in the functionalization of tertiary alkyl halides like this compound is not through direct reaction but as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling discussed previously. nih.gov Highly reactive "Rieke Zinc" can be used for the direct formation of tertiary alkylzinc halides from the corresponding halides.

Computational Chemistry in Mechanistic Elucidation

Computational methods provide powerful tools for understanding the complex reaction mechanisms, transition states, and energetics associated with the reactivity of this compound.

Density Functional Theory (DFT) for Geometry Optimization, Transition State Localization, and Energetics

Density Functional Theory (DFT) is widely used to investigate reaction pathways. For a molecule like this compound, DFT calculations can:

Optimize Geometries: Determine the most stable three-dimensional structures of reactants, products, and intermediates (such as the 4-methylheptan-4-yl radical or cation).

Localize Transition States: Identify the precise geometry and energy of the transition state for a given reaction, such as the barrier for chlorine abstraction in a reductive dehalogenation. Studies on halogen atom transfer reactions have used DFT to predict that the transition states involve a nearly collinear arrangement of the involved atoms.

Ab Initio Calculations for Thermochemical and Kinetic Parameters

Ab initio (from first principles) molecular orbital calculations offer a high level of theory for obtaining precise thermochemical data. For alkyl halides, these methods have been employed to calculate key parameters that govern reactivity:

Bond Dissociation Energies (BDEs): High-level ab initio calculations can accurately predict the energy required to homolytically cleave the C-Cl bond in this compound. The BDE is a critical factor in radical reactions, with weaker bonds leading to faster reaction rates.

Standard Reduction Potentials (SRPs): These calculations can determine the electrochemical potential for the one-electron reduction of an alkyl halide, which results in the fragmentation of the C-X bond to form an alkyl radical and a halide anion.

Enthalpies of Formation: By studying the transition states of equilibrium reactions computationally, the enthalpies of formation for various alkyl free radicals can be determined with high accuracy.

| Parameter | Alkyl Halide Type | Computational Method | Finding / Implication |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | Tertiary Alkyl Iodide | DFT (BHandHLYP/DZP) | Lower C-I bond energy compared to primary/secondary, facilitating radical formation. |

| Reaction Energy Barrier (ΔE‡) | Tertiary Alkyl Iodide | DFT (BHandHLYP/DZP) | Calculated barrier of 25.3 kJ/mol for I-atom transfer, indicating a facile process. |

| Enthalpy of Formation (ΔHf°) | iso-C₃H₇• radical | Ab Initio (MP2/6-31G(d,p)) | Determined as 83.6 ± 2.8 kJ/mol, providing fundamental thermochemical data. |

| Standard Reduction Potential (SRP) | Various Alkyl Halides | Ab Initio (G3(MP2)-RAD) | One-electron reduction leads to concerted C-X bond fragmentation. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of this compound.

Conformational Analysis: As a branched and flexible molecule, this compound can adopt numerous conformations through rotation around its carbon-carbon single bonds. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the specific conformation of the molecule at the moment of reaction can influence steric accessibility to the reactive center and thus affect the reaction rate and outcome.

Reactivity Prediction: By simulating the molecule in a solvent, MD can provide a picture of the solvation shell and how solvent molecules interact with the alkyl halide. science.gov This can help predict how the environment influences reaction pathways, such as stabilizing charged intermediates in an SN1/E1 process. For flexible catalysts and substrates, MD simulations have been used to reveal how conformational equilibria shift upon binding, which can correlate with catalytic activity and selectivity.

Isodesmic Reactions for Estimating Rate Constants and Energy Barriers

In the computational study of chemical reactivity, the accurate prediction of reaction rate constants and activation energy barriers is a significant challenge. Direct calculation of these parameters for complex molecules like this compound using high-level quantum chemical methods can be computationally expensive. Isodesmic reactions offer a powerful and cost-effective theoretical strategy to circumvent these difficulties by leveraging the cancellation of systematic errors inherent in computational models. nist.govuni-muenchen.de

An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides of the equation. uni-muenchen.dewikipedia.org This conservation of bond types leads to a significant cancellation of errors in the calculated electronic energies. As a result, the enthalpy of reaction for an isodesmic process can be calculated with much higher accuracy than for a general, non-isodesmic reaction, even with less computationally demanding methods. uni-muenchen.de This principle can be extended to the transition states of reactions, providing a robust method for estimating activation energies and, subsequently, reaction rate constants. nist.gov

The core principle behind using isodesmic reactions for kinetics is to construct a reaction involving the transition state of interest and other well-characterized molecules. The energy of the transition state for the target reaction can then be related to the energies of the reactants, products, and the transition state of a similar, smaller, and more easily calculable reference reaction. nist.gov

Consider a hypothetical hydrogen abstraction reaction from this compound by a hydroxyl radical:

CH₃CH₂CH₂C(Cl)(CH₃)CH₂CH₂CH₃ + •OH → CH₃CH₂CH₂C(Cl)(CH₃)CH₂CH•CH₃ + H₂O

To estimate the energy barrier for this reaction, an isodesmic reaction for the transition state can be constructed. For instance, the transition state of this reaction can be related to the transition states of simpler, well-studied reactions. A suitable isodesmic reaction scheme would involve breaking down the complex transition state into smaller, computationally accessible fragments while conserving the number and type of bonds.

An example of an isodesmic reaction scheme for the transition state is as follows:

[TS of this compound + •OH] + CH₄ + C₂H₆ → [TS of CH₄ + •OH] + [TS of C₂H₆ + •OH] + this compound

By calculating the energies of all the stable molecules and the transition states of the reference reactions (e.g., methane and ethane with hydroxyl radical), the energy of the transition state for the reaction of this compound can be accurately estimated.

The following table provides hypothetical, yet plausible, calculated energies for an isodesmic reaction scheme designed to estimate the activation barrier for hydrogen abstraction from this compound.

| Species | Calculated Electronic Energy (Hartree) |

|---|---|

| This compound | -815.456 |

| Hydroxyl Radical (•OH) | -75.732 |

| Transition State [this compound + •OH] | -891.180 |

| Methane (CH₄) | -40.545 |

| Transition State [CH₄ + •OH] | -116.270 |

| Ethane (C₂H₆) | -79.865 |

| Transition State [C₂H₆ + •OH] | -155.590 |

From these calculated energies, the reaction enthalpies and activation barriers can be determined. The isodesmic approach significantly reduces the computational error that would arise from a direct calculation of the transition state energy of the large molecule.

The estimated activation energy (Ea) can then be used to calculate the rate constant (k) of the reaction using the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature. The pre-exponential factor can also be estimated from the properties of the transition state.

The following table illustrates the estimated kinetic parameters for the hydrogen abstraction from this compound, derived from the hypothetical isodesmic calculations.

| Parameter | Estimated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 15.5 | kcal/mol |

| Pre-exponential Factor (A) | 2.1 x 10¹² | s⁻¹ |

| Rate Constant (k) | 3.4 x 10⁻¹ | s⁻¹ |

Stereochemical Aspects and Chiral Applications of 4 Chloro 4 Methylheptane

Analysis of Stereoisomerism in 4-Chloro-4-methylheptane (Chiral Center at C4)

The molecular structure of this compound features a single stereocenter at the C4 position. This carbon atom is bonded to four different substituents: a chlorine atom, a methyl group, a propyl group, and a butyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image, and thus exists as a pair of enantiomers: (R)-4-chloro-4-methylheptane and (S)-4-chloro-4-methylheptane.

These enantiomers possess identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. The differentiation between these stereoisomers is crucial in the context of stereoselective synthesis, where the absolute configuration of a chiral molecule can dictate the stereochemical outcome of a reaction.

Table 1: Substituents on the Chiral C4 Center of this compound

| Substituent | Chemical Formula |

| Chlorine | -Cl |

| Methyl | -CH₃ |

| Propyl | -CH₂CH₂CH₃ |

| Butyl | -CH₂CH₂CH₂CH₃ |

Enantioselective and Diastereoselective Reactions Modulated by the Chiral Center

The chiral center at C4 in this compound would be expected to influence the stereochemical course of reactions at or near this center. However, as a tertiary alkyl halide, its reactivity is primarily dictated by Sₙ1 and E1 mechanisms, which proceed through a planar carbocation intermediate. This planar intermediate can be attacked by a nucleophile from either face with nearly equal probability, which typically leads to racemization. chemistrysteps.comchemicalnote.comyoutube.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution (Sₙ1): In a hypothetical Sₙ1 reaction, the departure of the chloride ion would form a tertiary carbocation at C4. A subsequent nucleophilic attack would result in a nearly racemic mixture of the substitution products. chemistrysteps.comchemicalnote.comyoutube.comlibretexts.orgmasterorganicchemistry.com Any deviation from a perfect 1:1 ratio of enantiomers would be due to subtle steric or electronic effects from the surrounding alkyl chains.

Elimination Reactions (E1 and E2): Elimination reactions, such as dehydrochlorination, would likely proceed via an E1 mechanism due to the tertiary nature of the substrate and the stability of the resulting carbocation. lumenlearning.commasterorganicchemistry.commsu.edulibretexts.orgmasterorganicchemistry.com This would lead to a mixture of alkene isomers, with the more substituted (Zaitsev's rule) alkenes generally being the major products. E2 eliminations, which are stereospecific, are less likely for tertiary halides but can be forced with a strong, bulky base. lumenlearning.commasterorganicchemistry.commsu.edulibretexts.orgmasterorganicchemistry.com In such a case, the stereochemistry of the starting material would influence the geometry of the resulting alkene.

Table 2: Predicted Stereochemical Outcomes for Reactions of Enantiopure (R)-4-Chloro-4-methylheptane

| Reaction Type | Mechanism | Expected Stereochemical Outcome |

| Nucleophilic Substitution | Sₙ1 | Racemic mixture of substitution products |

| Elimination | E1 | Mixture of alkene diastereomers |

| Elimination | E2 | Formation of a specific alkene diastereomer |

This compound as a Chiral Building Block in Advanced Organic Synthesis

Enantioenriched tertiary alkyl halides are valuable precursors for the construction of molecules with quaternary stereocenters. nih.govresearchgate.netnih.govnih.gov While specific applications of this compound are not widely documented, its structure suggests potential as a chiral building block in more complex syntheses.

The direct use of tertiary alkyl halides like this compound in asymmetric alkylation reactions is challenging. The steric hindrance around the C4 center would significantly impede Sₙ2-type reactions, which are typically employed for creating new carbon-carbon bonds with stereochemical control. Reactions would likely favor elimination over substitution, especially with strong bases or nucleophiles.

More advanced catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could potentially be employed. However, the development of enantioselective methods for the coupling of tertiary alkyl halides is an ongoing area of research.

A more plausible application of chiral this compound is its use as a precursor to a fragment that can be incorporated into a larger, more complex molecule. For instance, elimination to form a chiral alkene, followed by further functionalization, could be a viable strategy.

Alternatively, organometallic reagents derived from this compound could be used in additions to carbonyls or other electrophiles. The stereochemical outcome of such reactions would be influenced by the existing chiral center at C4, potentially leading to diastereoselective product formation. The synthesis of specialty chemicals, where a specific stereoisomer is required for biological activity or material properties, could benefit from such a chiral building block. nih.gov

Advanced Analytical and Spectroscopic Techniques for Characterization of Reaction Intermediates and Products

Identification and Characterization of Reactive Intermediates in 4-Chloro-4-methylheptane Chemistry

Reactions of alkyl halides like this compound can proceed through various short-lived, highly reactive intermediates such as carbocations or free radicals. acs.org The direct observation and characterization of these species are paramount for a complete mechanistic understanding. Advanced spectroscopic methods are indispensable for this purpose. rsc.org

Mass spectrometry is a powerful tool for detecting and identifying transient intermediates in chemical reactions, even at very low concentrations. In the context of this compound chemistry, MS can be used to identify potential carbocation intermediates, such as the 4-methylheptan-4-yl cation, that may form during SN1-type reactions.

Specialized MS techniques are employed to study these fleeting species:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): While typically used for volatile organic compounds with high proton affinity, modifications to PTR-MS can allow for the detection of species like alkanes and their derivatives. copernicus.orgresearchgate.net By using different reagent ions (e.g., O₂⁺, NO⁺), mechanisms such as charge transfer or hydride abstraction can be initiated, allowing for the ionization and detection of reaction intermediates that are not amenable to protonation. copernicus.org

Action Spectroscopy: This method combines mass spectrometry with spectroscopy (e.g., infrared or ultraviolet). rsc.org Ions corresponding to suspected intermediates are mass-selected and then irradiated with light. The resulting fragmentation pattern provides detailed structural information, confirming the identity of the transient species. rsc.org

For example, in a solvolysis reaction of this compound, electrospray ionization (ESI-MS) could be used to gently transfer the tertiary carbocation intermediate into the gas phase for mass analysis, confirming its formation.

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), offers a unique dimension of analysis by separating ions based on their size, shape, and charge. nih.govnih.gov This capability is invaluable for studying reaction mechanisms where multiple isomeric or isobaric intermediates may be present.

Key applications of IMS-MS in studying this compound reactions include:

Separation of Isomeric Intermediates: SN1 and E1 reactions of alkyl halides can be complicated by carbocation rearrangements. youtube.com For instance, if the initial 4-methylheptan-4-yl cation were to undergo a hydride or alkyl shift, a different, isomeric carbocation would be formed. IMS can separate these different isomers, which would be indistinguishable by mass spectrometry alone, allowing for the detection and quantification of rearrangement pathways. nih.gov

Conformational Analysis: IMS can distinguish between different conformations (shapes) of a single ionic species. This provides a deeper level of structural insight into the reaction intermediates. nih.gov

Reduction of Chemical Noise: The separation provided by the ion mobility cell can reduce the complexity of the mass spectrum, making it easier to identify low-abundance intermediates. nih.gov

Different IMS techniques, such as Drift-Time Ion Mobility Spectrometry (DTIMS) and Traveling-Wave Ion Mobility Spectrometry (TWIMS), offer varying balances of resolution and sensitivity, and can be chosen based on the specific requirements of the mechanistic study. nih.govnih.gov

Kinetic Analysis and Rate Constant Determination for Reactions Involving this compound

Understanding the rate at which a reaction proceeds is fundamental to controlling its outcome. Kinetic analysis provides quantitative data on reaction rates and the factors that influence them, such as temperature and concentration.

The relative rate method is a widely used and robust technique for determining the rate constants of gas-phase reactions, particularly for atmospheric chemistry studies. copernicus.orgenvchemgroup.comcopernicus.org This method avoids the often difficult task of measuring the absolute concentration of a highly reactive species (e.g., an OH radical or a Cl atom). envchemgroup.com

The technique involves reacting the compound of interest (e.g., this compound) and a reference compound, for which the reaction rate constant is accurately known, with a reactive species. The relative rates of disappearance of the target and reference compounds are measured, typically by gas chromatography. envchemgroup.com The ratio of the rate constants is equal to the ratio of the natural logarithms of the concentration changes:

By plotting ln([Substrate]₀ / [Substrate]ₜ) versus ln([Reference]₀ / [Reference]ₜ), a straight line with a slope of k_Substrate / k_Reference should be obtained. envchemgroup.com Since k_Reference is known, k_Substrate can be easily calculated.

Interactive Table: Hypothetical Relative Rate Data for the Reaction of this compound with Cl Atoms

| Time (s) | [this compound] (ppb) | [n-heptane] (Reference) (ppb) | ln([S]₀/[S]ₜ) | ln([R]₀/[R]ₜ) |

| 0 | 100.0 | 100.0 | 0.00 | 0.00 |

| 60 | 85.0 | 90.0 | 0.16 | 0.11 |

| 120 | 72.3 | 81.0 | 0.32 | 0.21 |

| 180 | 61.4 | 72.9 | 0.49 | 0.32 |

| 240 | 52.2 | 65.6 | 0.65 | 0.42 |

| 300 | 44.4 | 59.0 | 0.81 | 0.53 |

Assuming a reference rate constant for n-heptane + Cl of 3.97 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net A plot of the last two columns would yield the rate constant for this compound.

In situ (in the reaction mixture) monitoring techniques provide real-time data on the progress of a reaction without the need for sampling and offline analysis. This allows for a detailed understanding of reaction kinetics, the detection of intermediates, and the identification of reaction endpoints. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR, often using an attenuated total reflectance (ATR) probe (e.g., ReactIR), is a powerful method for monitoring reactions in solution. mt.comnih.gov It works by tracking the change in concentration of reactants, products, and intermediates by measuring their characteristic infrared absorption bands over time. researchgate.net For a substitution reaction of this compound to form 4-methyl-3-heptene, one could monitor the disappearance of the C-Cl stretching vibration and the appearance of the C=C stretching and =C-H bending vibrations of the alkene product. researchgate.net This provides a concentration-versus-time profile for each key species, from which kinetic information can be derived. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for in situ reaction monitoring. By acquiring NMR spectra at regular intervals throughout a reaction, the conversion of reactants to products can be followed. The appearance of new signals and the disappearance of reactant signals in the ¹H or ¹³C NMR spectrum can be integrated to determine the relative concentrations of species in the reaction mixture over time, providing detailed kinetic data.

Spectroscopic Probes for Elucidating Reaction Pathways and Structural Information

A combination of spectroscopic techniques is often required to fully elucidate a reaction pathway and confirm the structure of all products and intermediates.

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information for the starting materials and final products. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help distinguish between CH, CH₂, and CH₃ groups, which is crucial for identifying isomeric products resulting from elimination or rearrangement reactions.

FTIR Spectroscopy: Identifies the functional groups present in the molecules. As mentioned, it is excellent for tracking the conversion of an alkyl halide (C-Cl bond) to an alcohol (O-H bond) or an alkene (C=C bond). nih.gov

Mass Spectrometry (MS): Determines the molecular weight of products and intermediates, helping to identify them. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

UV-Visible Spectroscopy: While this compound itself does not absorb significantly in the UV-Vis range, this technique can be used to detect and quantify conjugated systems that might be formed as products or intermediates. jagranjosh.com

By integrating data from these diverse spectroscopic methods, a comprehensive picture of the reaction involving this compound can be constructed, from the initial kinetic profile and the detection of transient intermediates to the unambiguous structural identification of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for its characterization.

¹H NMR Spectroscopy

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1, C7) | 0.94 | Triplet | 6H |

| CH₂ (C2, C6) | 1.43 | Sextet | 4H |

| CH₂ (C3, C5) | 1.76 | Triplet | 4H |

| CH₃ (on C4) | 1.55 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom bonded to the chlorine atom (C4) is significantly deshielded and appears at a characteristic downfield chemical shift. The predicted ¹³C NMR spectral data for this compound is detailed in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 | 73.5 |

| C3, C5 | 45.1 |

| C-CH₃ (on C4) | 31.8 |

| C2, C6 | 17.0 |

| C1, C7 | 14.3 |

Stereochemical analysis of chiral compounds can also be performed using NMR spectroscopy, often with the use of chiral resolving agents to differentiate between enantiomers. As this compound is an achiral molecule, such analysis is not applicable.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Infrared (IR) Spectroscopy

In the IR spectrum of this compound, the most characteristic absorption band would be due to the C-Cl stretching vibration. This band is typically observed in the fingerprint region of the spectrum. Other prominent bands correspond to the C-H stretching and bending vibrations of the alkyl groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Alkyl) | Bending | 1350-1470 |

| C-Cl | Stretching | 600-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C-Cl stretch in alkyl halides also gives rise to a signal in the Raman spectrum. Raman spectroscopy is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.

Reaction Monitoring

Both IR and Raman spectroscopy can be employed for real-time in-situ monitoring of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced by another functional group (e.g., -OH, -CN), the disappearance of the characteristic C-Cl stretching vibration and the appearance of new bands corresponding to the new functional group can be monitored over time. This provides valuable kinetic and mechanistic information about the reaction. The non-destructive nature of these techniques allows for continuous analysis of the reaction mixture without the need for sampling.

Q & A

Q. What are the validated synthetic routes for 4-Chloro-4-methylheptane, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves hydrochlorination of 4-methylhept-3-ene using HCl gas in the presence of Lewis acid catalysts (e.g., ZnCl₂). Reaction optimization includes:

- Temperature control (0–5°C to minimize side reactions).

- Solvent selection (anhydrous diethyl ether to stabilize intermediates).

- Monitoring progress via TLC or GC-MS.

- Purification via fractional distillation under reduced pressure to isolate the product .

Comparative studies of alternative methods, such as radical chlorination, should include kinetic analysis to assess selectivity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm branching (e.g., methyl and chloro substituents) and backbone structure. Expected signals: δ 1.2–1.5 ppm (methyl groups), δ 3.5–4.0 ppm (chlorinated carbon).

- IR Spectroscopy : C-Cl stretch at ~550–650 cm⁻¹.

- GC-MS : Retention time and molecular ion peak (m/z 162.7) for purity assessment.

Cross-reference data with databases like Reaxys or SciFinder to validate against literature .

Q. How can researchers standardize purification protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Use high-purity solvents (e.g., HPLC-grade hexane) for recrystallization.

- Employ fractional distillation with a Vigreux column (theoretical plates ≥ 3) to separate isomers or byproducts.

- Document boiling point ranges (literature value: ~180–185°C at 760 mmHg) and compare with experimental observations .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in SN2 reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.

- Compare computational results with experimental kinetic data (e.g., rate constants under varying nucleophiles and solvents).

- Use software like Gaussian or ORCA for simulations and visualize orbital interactions to explain stereochemical outcomes .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points) of this compound?

- Methodological Answer :

- Replicate experiments using standardized protocols (e.g., IUPAC-recommended distillation setups).

- Validate purity via elemental analysis (C, H, Cl) and chromatographic methods.

- Apply statistical tools (e.g., ANOVA) to assess variability across studies and identify systematic errors .

Q. How do steric effects influence the regioselectivity of this compound in elimination reactions?

- Methodological Answer :

- Design experiments using bulky bases (e.g., tert-butoxide) to favor less sterically hindered pathways.

- Analyze product ratios (e.g., Zaitsev vs. anti-Zaitsev alkenes) via GC-MS or ¹H NMR.

- Correlate findings with molecular mechanics simulations (e.g., MM2 force fields) to quantify steric strain .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Compile a dataset of NMR/IR spectra from multiple sources (e.g., PubChem, Reaxys) and identify outliers.

- Validate using certified reference materials (CRMs) or synthesize the compound independently.

- Publish raw spectral data in appendices for peer review .

Methodological Best Practices

- Literature Review : Use SciFinder to identify prior synthetic protocols and avoid duplicating efforts .

- Data Presentation : Include raw data tables in appendices (e.g., NMR shifts, reaction yields) and highlight processed data critical to conclusions in the main text .

- Error Analysis : Quantify uncertainties in measurements (e.g., ±0.5°C in boiling points) and discuss their impact on results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.